

An In-depth Technical Guide to Bis(2-bromoethyl) ether

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Compound of Interest

Compound Name: *Bis(2-bromoethyl) ether*

Cat. No.: *B105441*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Bis(2-bromoethyl) ether**, a versatile chemical intermediate. The document details its chemical identity, physicochemical properties, and key applications, with a focus on its role in the synthesis of crown ethers and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Synonyms

The compound commonly known as **Bis(2-bromoethyl) ether** is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. A variety of synonyms are also used in literature and commercial listings.

The formal IUPAC name for this compound is 1-bromo-2-(2-bromoethoxy)ethane.^{[1][2][3]} This name precisely describes the molecular structure, which consists of an ethane molecule substituted with a bromine atom and a 2-bromoethoxy group.

In scientific and commercial contexts, several synonyms are frequently encountered. These include:

- 2-Bromoethyl ether^{[1][4][5][6]}
- 2,2'-Dibromodiethyl ether^{[1][4]}
- Ethane, 1,1'-oxybis[2-bromo-^[1]

- Bromex[5]
- β,β' -dibromodiethyl ether

Understanding these different names is crucial for conducting thorough literature searches and for sourcing the chemical from various suppliers.

Physicochemical Properties

A summary of the key quantitative data for **Bis(2-bromoethyl) ether** is presented in the table below, providing a clear comparison of its physical and chemical properties.

Property	Value	Reference
Molecular Formula	C ₄ H ₈ Br ₂ O	[1][2][7]
Molecular Weight	231.91 g/mol	[1][7][8]
CAS Number	5414-19-7	[1][7][8]
EC Number	226-504-2	[5][7][8]
Appearance	Clear, colorless to light yellow/brown liquid	[2]
Density	1.845 g/mL at 25 °C	[5]
Boiling Point	92-93 °C at 12 mmHg	
Flash Point	85 °C (185 °F)	[7][8]
Refractive Index	1.5110-1.5170 at 20°C	[2][5]
InChI Key	FOZVXADQAHVUSV-UHFFFAOYSA-N	[2][7][8]
SMILES	BrCCOCCBr	[2][7][8]

Experimental Protocols and Applications

Bis(2-bromoethyl) ether is a valuable bifunctional molecule used in a range of synthetic applications, primarily due to the reactivity of its two terminal bromine atoms which can be

displaced by nucleophiles.

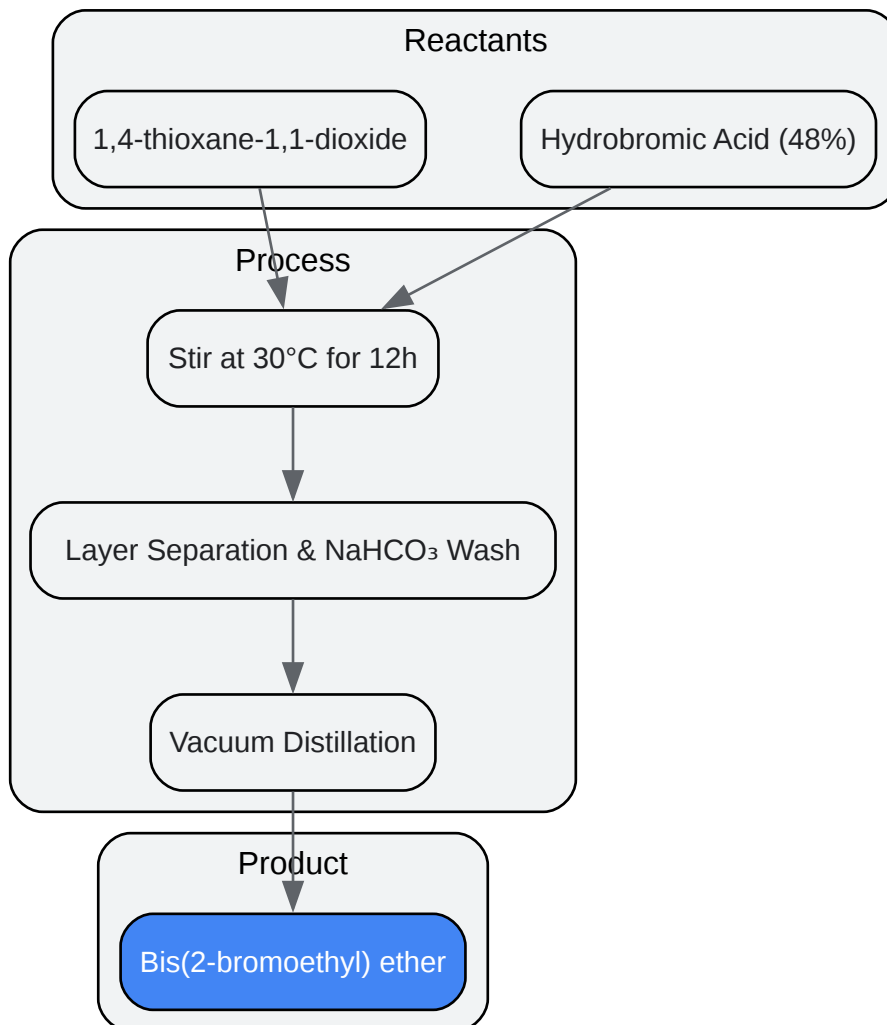
Synthesis of Bis(2-bromoethyl) ether

A modern and efficient method for the synthesis of **Bis(2-bromoethyl) ether** involves the reaction of 1,4-thioxane-1,1-dioxide with hydrobromic acid.^[1] This approach is noted for its high yield and simpler purification process compared to older methods that used reagents like phosphorus tribromide with diethylene glycol.^[1]

Experimental Protocol:

- **Reaction Setup:** To a 500 mL four-necked flask equipped with a mechanical stirrer, add 68.1 g (0.5 mol) of 1,4-thioxane-1,1-dioxide and 340 g (2 mol) of 48% aqueous hydrobromic acid.^[1]
- **Reaction Execution:** The mixture is stirred mechanically at 30°C. The progress of the reaction is monitored by gas chromatography. The reaction is typically complete within 12 hours.^[1]
- **Work-up and Purification:** After the reaction is complete, the layers are separated. The lower organic layer is washed with 50 mL of a saturated sodium bicarbonate solution. The product is then purified by distillation under reduced pressure, collecting the fraction boiling at 90-105°C to yield a light yellow liquid.^[1]

Synthesis of Bis(2-bromoethyl) ether



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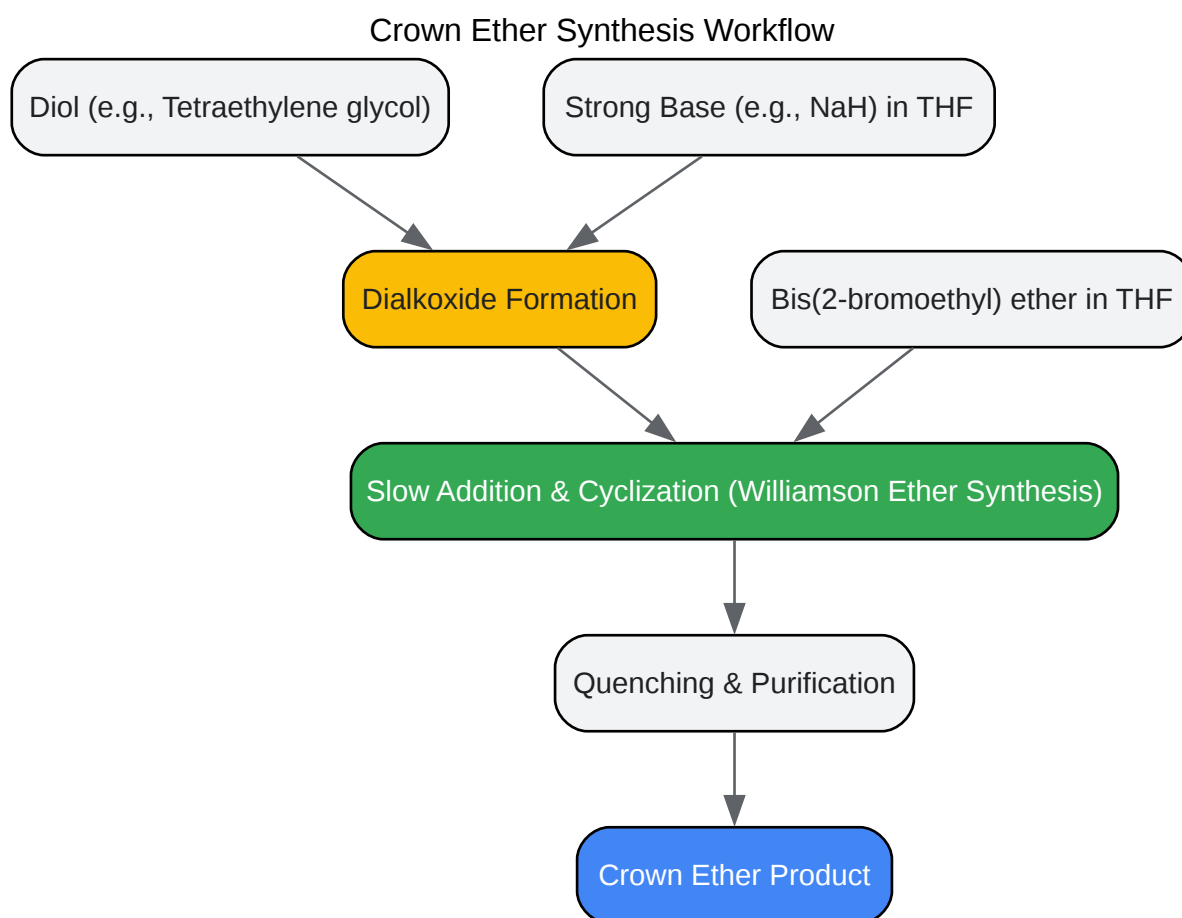
Caption: Workflow for the synthesis of **Bis(2-bromoethyl) ether**.

Application in Crown Ether Synthesis

Bis(2-bromoethyl) ether is a key building block in the synthesis of certain crown ethers, which are macrocyclic polyethers known for their ability to selectively bind cations.^[6] The synthesis typically proceeds via a Williamson ether synthesis, where the bromoethyl groups react with a diol in the presence of a base.

Experimental Protocol (General):

- **Deprotonation:** A suitable diol, such as tetraethylene glycol, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, such as sodium hydride, is added portion-wise at 0°C to form the dialkoxide. The mixture is then heated to ensure complete formation of the alkoxide.
- **Cyclization:** A solution of **Bis(2-bromoethyl) ether** in anhydrous THF is added dropwise to the reaction mixture over several hours under high-dilution conditions. This slow addition favors the intramolecular cyclization to form the crown ether over intermolecular polymerization.
- **Reaction Monitoring and Work-up:** The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, the solvent is removed, and the crude product is purified by column chromatography or crystallization.



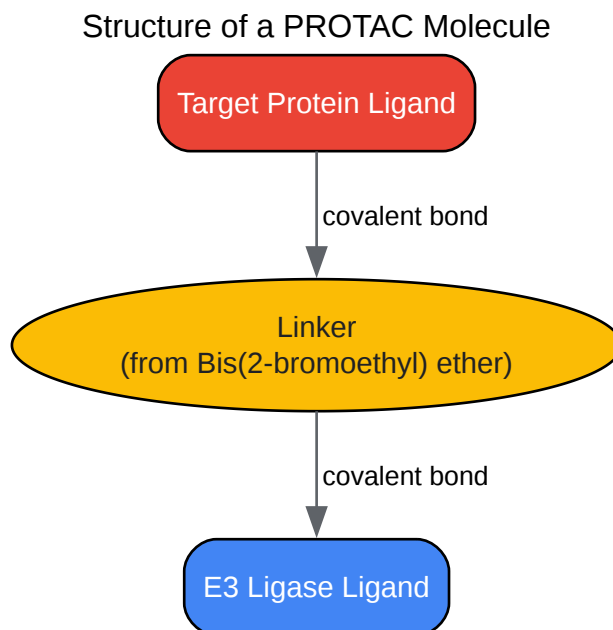
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Caption: General workflow for crown ether synthesis.

Role as a Linker in PROTACs

Bis(2-bromoethyl) ether serves as an alkyl chain-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][9] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7]

The linker is a critical component of a PROTAC, as its length, rigidity, and composition influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. **Bis(2-bromoethyl) ether** provides a simple, flexible diether linker. In a typical synthetic strategy, the two bromine atoms are sequentially substituted by nucleophilic groups on the target protein ligand and the E3 ligase ligand.



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Caption: Logical structure of a PROTAC molecule.

Safety and Handling

Bis(2-bromoethyl) ether is classified as a hazardous substance and requires careful handling. It is known to cause skin irritation and serious eye damage, and may also cause respiratory

irritation.[1][10] It is also a combustible liquid.

Recommended safety precautions include:

- Working in a well-ventilated area or fume hood.
- Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keeping the compound away from heat, sparks, and open flames.
- Storing in a tightly closed container in a cool, dry, and well-ventilated place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

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